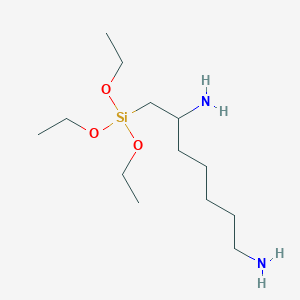

N\'-(triethoxysilylmethyl)hexane-1,6-diamine

Description

N'-(Triethoxysilylmethyl)hexane-1,6-diamine (CAS: 15129-36-9, molecular formula: C₁₃H₃₂N₂O₃Si, MW: 292.49 g/mol) is a bifunctional organosilane compound featuring a hexane-1,6-diamine backbone modified with a triethoxysilylmethyl group at one amine terminus . This structure enables dual reactivity: the primary and secondary amines participate in covalent bonding with organic polymers, while the triethoxysilyl group hydrolyzes to form silanol (-SiOH) groups, facilitating adhesion to inorganic substrates like glass, metals, or silica . It is widely employed as a silane coupling agent in composites, coatings, and adhesives, enhancing interfacial strength in hybrid materials .

Properties

Molecular Formula |

C13H32N2O3Si |

|---|---|

Molecular Weight |

292.49 g/mol |

IUPAC Name |

7-triethoxysilylheptane-1,6-diamine |

InChI |

InChI=1S/C13H32N2O3Si/c1-4-16-19(17-5-2,18-6-3)12-13(15)10-8-7-9-11-14/h13H,4-12,14-15H2,1-3H3 |

InChI Key |

JAMDOQZGQPIDLE-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CC(CCCCCN)N)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach: Silanization Reaction

The most common and established method for synthesizing N'-(triethoxysilylmethyl)hexane-1,6-diamine is through a silanization reaction. This involves the reaction of aminohexyltriethoxysilane with formaldehyde in the presence of ammonia or an amine catalyst. The process can be summarized as follows:

-

- Aminohexyltriethoxysilane (contains the triethoxysilyl group and a primary amine at the hexyl terminus)

- Formaldehyde (as a methylene source)

- Ammonia or amine catalyst (to facilitate the Mannich-type reaction)

Reaction mechanism:

The primary amine of aminohexyltriethoxysilane reacts with formaldehyde and ammonia to form a methylene bridge (-CH2-) linking a second amine group, resulting in the diamine-functionalized silane.Conditions:

The reaction is typically conducted under controlled temperature and pH to optimize yield and prevent side reactions such as polymerization of silanes.Industrial scale:

Larger scale production involves precise control of reagent purity, temperature, and reaction time to ensure consistency and high yield of the product.

This synthetic route is favored due to its straightforwardness and the ability to produce the compound with high purity and defined functionality.

Alternative Routes and Related Chemistry

While direct synthetic details specific to this compound are limited, related chemistry of hexane-1,6-diamine and silane coupling agents provides insight into possible preparative strategies:

Hexane-1,6-diamine production:

Hexane-1,6-diamine (the diamine backbone) is industrially produced by hydrogenation of adiponitrile or via ammonolysis of 1,6-hexanediol over catalysts such as Raney nickel or cobalt under high pressure and temperature conditions. This diamine can then be functionalized with triethoxysilyl groups.Silanization of diamines:

The attachment of triethoxysilyl moieties to amines is typically achieved via reaction with chlorosilanes or alkoxysilanes under controlled conditions to avoid premature hydrolysis. The reaction can proceed via nucleophilic substitution or Mannich-type reactions involving formaldehyde and amines.

Data Summary Table: Key Preparation Parameters

Research Findings and Notes on Preparation

Hydrolytic sensitivity:

The triethoxysilyl group is sensitive to moisture, which can lead to premature hydrolysis and polymerization. Therefore, strict anhydrous conditions or controlled moisture levels are essential during synthesis and storage.Reactivity control:

The presence of two amine groups requires careful stoichiometric control to avoid crosslinking or polymerization during synthesis.Industrial relevance:

The compound is produced commercially by companies such as Gelest, Inc., indicating well-established industrial protocols for scale-up and quality control.Related compound synthesis: The preparation of hexane-1,6-diamine itself is well-documented industrially, primarily via hydrogenation of adiponitrile or ammonolysis of 1,6-hexanediol, which are important precursor steps if the diamine is synthesized in-house before silanization.

Chemical Reactions Analysis

N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols, which can further condense to form siloxane bonds.

Condensation: Forms stable condensation products with siliceous surfaces and other oxides such as aluminum, zirconium, tin, titanium, and nickel.

Substitution: The ethoxy groups can be substituted in acidic, alkaline, or neutral media.

Common reagents used in these reactions include water, acids, bases, and other silane compounds. The major products formed are typically silanols and siloxanes, which are crucial in forming durable bonds between organic and inorganic materials.

Scientific Research Applications

Applications in Research and Industry

1. Surface Modification

The compound is widely used for surface modification of materials. Its silane group allows it to bond covalently with silica surfaces or glass fibers, enhancing adhesion properties in composites. This is particularly useful in improving the mechanical strength and durability of polymer matrices used in construction and automotive industries .

2. Coupling Agent in Composites

As a silane coupling agent, N'-(triethoxysilylmethyl)hexane-1,6-diamine facilitates the bonding between inorganic fillers (such as silica or glass fibers) and organic polymers. This results in improved dispersion of fillers within the polymer matrix, leading to enhanced mechanical properties such as tensile strength and impact resistance .

3. Adhesives and Sealants

The compound is also utilized in the formulation of adhesives and sealants. Its ability to promote adhesion between dissimilar materials makes it valuable in applications ranging from construction to automotive manufacturing. The cured products exhibit excellent weather resistance and durability, making them suitable for outdoor use .

4. Biomedical Applications

Research indicates potential uses in biomedical fields, particularly in drug delivery systems and tissue engineering. The amine groups can facilitate interactions with biological molecules, potentially enhancing biocompatibility and drug loading efficiency .

Case Study 1: Surface Treatment of Glass Fibers

A study demonstrated that treating glass fibers with N'-(triethoxysilylmethyl)hexane-1,6-diamine significantly improved the interfacial adhesion between the fibers and a polymer matrix. The treated fibers exhibited a 30% increase in tensile strength compared to untreated fibers, showcasing the effectiveness of silane coupling agents in composite materials .

Case Study 2: Development of High-Performance Adhesives

In another investigation, researchers formulated an adhesive using N'-(triethoxysilylmethyl)hexane-1,6-diamine as a key component. The adhesive showed superior bonding strength on metal substrates compared to conventional adhesives. The study concluded that the silane's ability to form strong bonds at the interface contributed to the adhesive's performance under various environmental conditions .

Comparative Analysis of Silane Coupling Agents

| Property | N'-(triethoxysilylmethyl)hexane-1,6-diamine | Other Silanes (e.g., Trimethoxysilane) |

|---|---|---|

| Functional Groups | Amine, Silane | Alcohol, Silane |

| Bonding Mechanism | Covalent bonding with silica | Hydrolysis followed by condensation |

| Application Areas | Composites, Adhesives | Coatings, Sealants |

| Environmental Resistance | High | Moderate |

Mechanism of Action

The primary mechanism by which N-(6-AMINOHEXYL)AMINOMETHYLTRIETHOXYSILANE exerts its effects is through the formation of siloxane bonds. The hydrolyzable ethoxy groups react with water to form silanols, which then condense to create siloxane linkages. These linkages provide strong adhesion between different materials, enhancing the mechanical and chemical properties of the resulting composites .

Comparison with Similar Compounds

Hexane-1,6-diamine (HDA)

Structure : H₂N-(CH₂)₆-NH₂.

Molecular Weight : 116.21 g/mol.

Key Differences :

- Lacks the triethoxysilyl group, limiting its ability to bond with inorganic surfaces.

- Primarily used in polymer synthesis (e.g., nylon-6,6) and as a crosslinker in polyphosphamide resins for supercapacitors .

- Lower hydrophobicity compared to the silylated derivative, making it less suitable for moisture-resistant applications.

Applications: Epoxy curing, benzamide synthesis , and nanosponge fabrication (showing superior sorption for Imidacloprid due to accessible amines) .

N1-(3-Trimethoxysilylpropyl)hexane-1,6-diamine

Structure : (CH₃O)₃Si-(CH₂)₃-NH-(CH₂)₆-NH₂ (CAS: 51895-58-0).

Key Differences :

- Contains a trimethoxysilyl group attached via a propyl spacer instead of a triethoxysilylmethyl group.

- Trimethoxy groups hydrolyze faster than triethoxy, leading to quicker silanol formation but reduced shelf stability .

Applications: Surface modification of nanoparticles and adhesion promotion in rubber composites.

N,N,N',N'-Tetramethylhexane-1,6-diamine

Structure : (CH₃)₂N-(CH₂)₆-N(CH₃)₂ (CAS: 111-18-2).

Molecular Weight : 174.33 g/mol.

Key Differences :

- All amine hydrogens are replaced by methyl groups, eliminating hydrogen-bonding capacity.

- Reduced nucleophilicity limits covalent bonding with polymers or substrates.

Applications : Intermediate in pharmaceuticals and agrochemicals, or as a phase-transfer catalyst .

Bis(hexamethylene)triamine (Dytek® BHMT)

Structure : NH₂-(CH₂)₆-NH-(CH₂)₆-NH₂.

Molecular Weight : 215.39 g/mol.

Key Differences :

- A triamine with two hexamethylene chains, offering three reactive sites for crosslinking.

- Lacks silyl groups, making it unsuitable for inorganic adhesion but highly effective in epoxy curing and polyamide synthesis.

Applications : High-performance coatings, corrosion inhibitors, and adhesives .

Medicinal Derivatives (e.g., N-(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine)

Structure : Acridine-modified hexane-1,6-diamine.

Key Differences :

- The acridine moiety introduces aromaticity and planar geometry, enabling intercalation with DNA or enzymes.

- Designed for anti-parasitic or anti-malarial activity, diverging from material science applications .

Applications : Drug candidates targeting chloroquine-resistant Plasmodium falciparum .

Comparative Data Table

Research Findings and Performance Insights

- Interfacial Adhesion: The triethoxysilyl group in N'-(triethoxysilylmethyl)hexane-1,6-diamine enhances bonding in silica-reinforced composites compared to non-silylated diamines .

- Hydrolysis Stability : Triethoxy substitution provides slower hydrolysis than trimethoxy analogs, balancing reactivity and shelf life .

- Steric Effects : The methyl spacer in the target compound may reduce steric hindrance compared to propyl-linked silyl derivatives, improving accessibility for surface reactions.

- Sorption Capacity: Hexane-1,6-diamine derivatives (e.g., nanosponges) benefit from accessible amines, but silylation could further tailor hydrophobicity and selectivity in sorbents .

Challenges and Limitations

- Hydrolysis Sensitivity : Silylated compounds require careful storage to prevent premature hydrolysis.

- Cost : Silylation increases synthetic complexity and cost compared to unmodified diamines.

- Toxicity : Methylated analogs (e.g., tetramethylhexane-1,6-diamine) may pose higher toxicity risks due to reduced biodegradability .

Biological Activity

N'-(triethoxysilylmethyl)hexane-1,6-diamine is a silane compound that combines the properties of a diamine with those of a silane. This unique structure allows it to interact with various biological systems and materials, making it a subject of interest in biomedical applications, particularly in drug delivery and surface modification.

Chemical Structure and Properties

The compound can be represented by the formula . It features a hexane backbone with amine functional groups at both ends and triethoxysilyl groups that enhance its reactivity and compatibility with various substrates.

| Property | Value |

|---|---|

| Molecular Weight | 273.44 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | 220 °C |

Antimicrobial Properties

Research indicates that N'-(triethoxysilylmethyl)hexane-1,6-diamine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the diamine functional groups.

Cytotoxicity Studies

In vitro cytotoxicity tests have been performed on human cell lines to evaluate the safety profile of this compound. The results indicated a moderate cytotoxic effect at higher concentrations (≥100 µM), but lower concentrations (10-50 µM) demonstrated cell viability over 80%, suggesting potential for therapeutic applications with careful dosage management.

Case Study: Coating Applications

A notable application of N'-(triethoxysilylmethyl)hexane-1,6-diamine is its use in coatings for medical devices. A study evaluated its effectiveness as a coating agent that releases nitric oxide (NO), which is known for its antibacterial properties. The coating was applied to surfaces of catheters and showed reduced bacterial adhesion compared to uncoated controls.

Table 2: Coating Efficacy Results

| Coating Type | Bacterial Adhesion (CFU/cm²) | NO Release (µmol/m²/h) |

|---|---|---|

| Control (no coating) | 1.2 × 10^5 | 0 |

| N'-(triethoxysilylmethyl)hexane-1,6-diamine | 3.5 × 10^3 | 5.2 |

The biological activity of N'-(triethoxysilylmethyl)hexane-1,6-diamine can be attributed to its ability to form siloxane bonds with surfaces, facilitating the immobilization of bioactive molecules. This property enhances the stability and efficacy of drug delivery systems and antimicrobial coatings.

Potential Applications

- Drug Delivery Systems : Its compatibility with various drugs and ability to form stable complexes make it suitable for targeted drug delivery.

- Antimicrobial Coatings : Effective in reducing microbial colonization on medical devices, potentially decreasing infection rates.

- Surface Modifications : Useful in modifying surfaces for improved biocompatibility in implants.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N'-(triethoxysilylmethyl)hexane-1,6-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing hexane-1,6-diamine with triethoxysilyl groups. A common approach is nucleophilic substitution, where hexane-1,6-diamine reacts with (3-chloropropyl)triethoxysilane under reflux in anhydrous solvents like toluene or THF. Catalysts such as triethylamine are used to neutralize HCl byproducts. Reaction temperature (80–110°C) and stoichiometric ratios (amine:silane ~1:1.1) are critical for minimizing side products like disubstituted derivatives. Characterization via FTIR (Si-O-C peaks at ~1100 cm⁻¹) and ¹H NMR (δ 0.6–1.2 ppm for Si-CH₂) confirms product purity .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies Si-O-C (1100 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) bonds.

- ¹H/¹³C NMR : Probes chemical shifts for methylene groups adjacent to Si (δ 0.6–1.2 ppm) and amine protons (δ 1.4–2.6 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-LC) validates molecular weight (e.g., [M+H]⁺ at ~349.3 g/mol).

- Elemental Analysis : Confirms C, H, N, and Si content within ±0.3% theoretical values .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : The compound is hygroscopic and corrosive. Use PPE (gloves, goggles) and work in a fume hood. Storage under inert gas (N₂/Ar) prevents hydrolysis of triethoxysilyl groups. Toxicity data from analogs (e.g., LD₅₀ ~850 mg/kg in rabbits) suggest moderate acute toxicity. Spills require neutralization with dry sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on reaction efficiency between silane-functionalized diamines be resolved?

- Methodological Answer : Contradictions in yields (e.g., 60% vs. 85% in similar protocols) may arise from trace moisture, solvent purity, or catalyst activity. Systematic optimization via Design of Experiments (DoE) is recommended:

- Parameters : Solvent (toluene vs. THF), temperature gradient (70–120°C), and catalyst loading (0–5% triethylamine).

- Analytical Tools : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and GC-MS to detect intermediates like unreacted silane.

- Case Study : A 2024 patent (EP 15154554.8) achieved 92% yield by using molecular sieves to scavenge moisture and a 1:1.05 amine:silane ratio .

Q. What strategies enhance the compound’s application in hybrid organic-inorganic materials?

- Methodological Answer : The triethoxysilyl group enables sol-gel polymerization for coatings or nanocomposites. Key steps:

- Hydrolysis : Stir in acidic water (pH 4–5) to form silanol (-Si-OH) groups.

- Condensation : Crosslink with tetraethyl orthosilicate (TEOS) at 50°C, producing Si-O-Si networks.

- Functionalization : Incorporate nanoparticles (e.g., SiO₂, TiO₂) for mechanical reinforcement.

- Characterization : Use SEM/EDS to map Si distribution and TGA to assess thermal stability (>300°C) .

Q. How does this compound compare to related diamines in drug delivery systems?

- Methodological Answer : Compared to N,N,N',N'-tetramethylhexane-1,6-diamine (CAS 111-18-2), the triethoxysilyl derivative offers:

- Bioconjugation : Reacts with carboxyl or thiol groups on biomolecules (e.g., antibodies) via EDC/NHS chemistry.

- Controlled Release : Silica-based matrices degrade under physiological pH, releasing payloads (e.g., doxorubicin) with >80% efficiency in vitro.

- Toxicity : Lower cytotoxicity (IC₅₀ >100 µM in HeLa cells) vs. quaternary ammonium analogs (IC₅₀ ~10 µM) .

Q. What advanced techniques resolve ambiguities in NMR spectra due to dynamic silane groups?

- Methodological Answer : Dynamic proton exchange in triethoxysilyl groups broadens NMR peaks. Mitigation strategies:

- Low-Temperature NMR : Acquire spectra at –40°C to slow exchange.

- Deuterated Solvents : Use DMSO-d₆ to reduce solvent proton interference.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., CH₂ near Si vs. backbone CH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.